molecular formula C10H12N2O B055488 1-(2-Methoxyethyl)benzimidazole CAS No. 118468-98-7

1-(2-Methoxyethyl)benzimidazole

Cat. No.: B055488
CAS No.: 118468-98-7
M. Wt: 176.21 g/mol
InChI Key: JEUJFDMULHJHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)benzimidazole is a versatile benzimidazole derivative valued in medicinal chemistry and drug discovery research. The benzimidazole scaffold is a privileged structure in pharmacology due to its similarity to naturally occurring purine nucleotides, allowing it to interact effectively with a wide range of biological targets. Key Research Applications & Value: Medicinal Chemistry Scaffold: The benzimidazole core is a fundamental heterocycle in numerous bioactive compounds and FDA-approved drugs, with documented activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties . The 2-methoxyethyl side chain at the N-1 position can enhance solubility and influence the molecule's pharmacokinetic profile. Mechanism of Action & Target Interactions: Benzimidazole derivatives can engage in diverse interactions with biological polymers, including hydrogen bonding, van der Waals forces, and π-π stacking . They are investigated as potential enzyme inhibitors (e.g., kinase inhibitors, PARP inhibitors, topoisomerase inhibitors) and for their capacity to intercalate into DNA or bind to its minor groove . Precursor for Complex Molecules: This compound serves as a key synthetic intermediate for developing more complex molecules, such as ionic liquids and coordination compounds, due to the electron-donating properties of the nitrogen atoms in the imidazole ring . Handling Note: This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before use.

Properties

CAS No.

118468-98-7

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(2-methoxyethyl)benzimidazole

InChI

InChI=1S/C10H12N2O/c1-13-7-6-12-8-11-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3

InChI Key

JEUJFDMULHJHDL-UHFFFAOYSA-N

SMILES

COCCN1C=NC2=CC=CC=C21

Canonical SMILES

COCCN1C=NC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The 2-methoxyethyl substituent distinguishes 1-(2-Methoxyethyl)benzimidazole from other benzimidazole derivatives. Key structural analogs include:

Compound Name Substituents Key Applications Reference
Albendazole Methylcarbamate at position 2 Antiparasitic, anticancer
MEABZ 2-Methoxyethyl carbamate at position 2 Enhanced cytotoxicity
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole Benzyl at N1, 4-methoxyphenyl at C2 Antimicrobial, antifungal
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole Ethoxyethyl at N1, piperidinyl at C2 Antiallergic, kinase inhibition
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole Methylthio at C2, methyl at N1 Intermediate in drug synthesis

Physicochemical Properties

  • Solubility: The 2-methoxyethyl group improves aqueous solubility compared to nonpolar substituents. For example, MEABZ’s solubility increases 1,200-fold when encapsulated in cucurbit[8]uril, reaching 9.4 mM at physiological pH . This contrasts with albendazole, which has poor intrinsic solubility (~8 μM) .
  • Synthesis : this compound derivatives are typically synthesized via alkylation reactions. For instance, 1-(methylpyridine)-3-(2-methoxyethyl)benzimidazolium chloride is prepared by reacting 1-(methylpyridine)benzimidazole with 2-methoxyethyl chloride in DMF at 80°C under argon .

Preparation Methods

Classical Alkylation with Potassium Hydroxide

In a representative procedure, benzimidazole (4 g, 33.89 mmol) and 2-chloroethyl methyl ether (6 mL, 65.69 mmol) are combined with potassium hydroxide (2.84 g, 50.71 mmol) in ethanol (10 mL). The mixture is refluxed for 3 hours, followed by neutralization and extraction to isolate the product. This method achieves moderate yields (60–70%) and is notable for its simplicity. The reaction proceeds via deprotonation of benzimidazole by KOH, generating a nucleophilic nitrogen that attacks the electrophilic carbon of the alkyl halide (Figure 1).

Mechanistic Insights :

  • Deprotonation : KOH abstracts the N–H proton, forming a benzimidazolide ion.

  • Nucleophilic Attack : The ion attacks the β-carbon of 2-chloroethyl methyl ether, displacing chloride.

  • Quenching : Acidic workup regenerates the neutral benzimidazole derivative.

Phase-Transfer Catalysis with Quaternary Ammonium Salts

A patent-pending method optimizes alkylation using quaternary ammonium salts (e.g., tetrabutylammonium bromide) as phase-transfer catalysts. Benzimidazole, 2-chloroethyl methyl ether, and the catalyst are heated to 35–100°C for 3–8 hours. This approach enhances reaction efficiency by facilitating interfacial transport of reactants, achieving yields exceeding 85%. Key advantages include reduced solvent usage and elimination of stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates alkylation reactions. A modified protocol involves heating benzimidazole, 2-chloroethyl methyl ether, and hydrochloric acid under microwave radiation (150 W, 150°C) for 2–40 minutes. This method reduces reaction times from hours to minutes while maintaining yields comparable to conventional heating (70–75%). The rapid energy transfer promotes faster kinetics, minimizing side reactions such as over-alkylation.

Comparative Analysis of Methodologies

Parameter Classical Alkylation Phase-Transfer Catalysis Microwave-Assisted
Reaction Time 3 hours3–8 hours2–40 minutes
Yield 60–70%>85%70–75%
Catalyst/Solvent KOH/ethanolQuaternary ammonium saltHCl (solvent-free)
Temperature Reflux (~78°C)35–100°C150°C
Environmental Impact Moderate solvent useLow solvent, recyclable catalystEnergy-efficient

Optimization Strategies

Solvent Selection

Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance alkylation rates by stabilizing transition states. However, ethanol remains preferred for its balance of polarity and cost.

Stoichiometry and Equivalents

Using 2 equivalents of 2-chloroethyl methyl ether ensures complete mono-alkylation, avoiding di-substituted byproducts. Excess alkylating agent (>3 equivalents) risks ether cleavage or polymerization.

Temperature Control

Higher temperatures (80–100°C) accelerate kinetics but may degrade heat-sensitive reactants. Phase-transfer methods permit milder conditions (35–50°C), preserving product integrity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include the methoxy group at δ 3.30 ppm (singlet, 3H) and ethyleneoxy protons as multiplets at δ 3.60–3.85 ppm.

  • ¹³C NMR : The methoxy carbon resonates at δ 58.9 ppm, while the benzimidazole carbons appear between δ 115–150 ppm.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar benzimidazole core and the gauche conformation of the methoxyethyl side chain. Bond lengths (e.g., N–C = 1.328–1.390 Å) align with delocalized π-electron systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Methoxyethyl)benzimidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via alkylation of benzimidazole precursors. For example, this compound derivatives can be prepared by reacting benzimidazole with 2-methoxyethyl chloride under reflux conditions in the presence of a base (e.g., Na₂CO₃) and a polar aprotic solvent like DMSO. Reaction time (1–2 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 benzimidazole to alkylating agent) are critical for optimizing yields (≥85%) and purity . Purification via recrystallization (ethanol/water mixtures) or column chromatography is recommended to isolate high-purity products (>98% by HPLC) .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to verify substitution patterns (e.g., methoxyethyl group integration at δ 3.3–3.7 ppm for OCH₂CH₂O) . IR spectroscopy identifies functional groups (C=N stretch at ~1616 cm1^{-1}) .
  • Purity Assessment : HPLC with C18 columns (acetonitrile/water mobile phase) and GC-MS are reliable for quantifying impurities (<2%) .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (e.g., 250–300°C) .

Q. How do researchers evaluate the corrosion inhibition performance of this compound derivatives in acidic environments?

  • Methodological Answer : Standard electrochemical methods include:

  • Potentiodynamic Polarization : Measure corrosion current density (icorri_{\text{corr}}) and inhibition efficiency (%) in 1 M HCl using carbon steel (e.g., Q235 or 45# steel) .
  • Electrochemical Impedance Spectroscopy (EIS) : Analyze charge-transfer resistance (RctR_{\text{ct}}) to assess adsorption behavior.
  • Surface Analysis : SEM/EDS or AFM post-exposure confirms inhibitor film formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in corrosion inhibition efficiency data for this compound derivatives across different experimental setups?

  • Methodological Answer : Discrepancies often arise from:

  • Material Variability : Steel composition (e.g., Q235 vs. 45#) affects inhibitor adsorption .
  • Concentration Effects : Optimal inhibitor concentrations (0.5–5 mM) may vary with HCl molarity (1–5 M) .
  • Experimental Duration : Long-term immersion tests (>24 hours) vs. short-term polarization can yield conflicting results due to film degradation. Use complementary techniques (weight loss + EIS) to validate findings .

Q. What strategies optimize the pharmacological activity of this compound derivatives while minimizing toxicity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the benzimidazole C5/C6 positions to enhance antiviral or anthelmintic activity .
  • Prodrug Design : Modify the methoxyethyl group to improve water solubility (e.g., phosphate esters) and reduce hepatotoxicity .
  • In Silico Screening : Molecular docking (e.g., with SARS-CoV-2 Mpro^\text{pro}) identifies binding affinities before in vitro assays .

Q. What mechanistic insights explain the catalytic role of this compound in ruthenium-based coordination complexes?

  • Methodological Answer : The methoxyethyl group acts as a hemilabile ligand in ruthenium zwitterions, facilitating:

  • Vinylidene Formation : Stabilize intermediates via π-backbonding in catalytic cycles (e.g., alkyne transformations) .
  • Solvent Effects : Polar solvents (THF or DCM) enhance ligand lability, critical for turnover frequency (TOF) optimization .

Data Analysis and Experimental Design

Q. How should researchers design experiments to compare the reactivity of this compound with other alkylated benzimidazoles?

  • Methodological Answer :

  • Control Variables : Fix solvent (DMSO), temperature (80°C), and reaction time (2 hours) while varying alkylating agents (e.g., ethyl vs. methoxyethyl halides).
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to compare alkylation rates.
  • Computational Modeling : DFT calculations (e.g., Gibbs free energy of transition states) rationalize reactivity differences .

Q. What protocols ensure reproducibility in synthesizing this compound-metal complexes for catalytic applications?

  • Methodological Answer :

  • Stoichiometric Precision : Use anhydrous RuCl₃ and ligand in a 1:2 molar ratio under inert atmosphere (N₂/Ar) .
  • Crystallization Conditions : Slow diffusion of hexane into dichloromethane solutions yields single crystals for X-ray diffraction .
  • Catalytic Testing : Standardize substrates (e.g., phenylacetylene) and quantify yields via GC with internal standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.